Welcome to the BenchChem Online Store!
molecular formula C10H7NO6 B7858964 3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid

3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid

Cat. No. B7858964
M. Wt: 237.17 g/mol
InChI Key: GJAIAEVUUHUHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05478845

Procedure details

3-(4,5-methylenedioxy-2-nitrophenyl)acrylic acid (10 g, 42 mmol) in 50 ml dry DMF, 450 ml absolute ethanol and 1.5 ml conc. HCl was reduced catalytically at 1 atm., 22° C., using 1.5 g 5% palladium on carbon to give 6.5 g 6,7-methylenedioxy-1,2,3,4-tetrahydro-2-oxoquinoline as light brown crystals, which was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Four
Quantity
1.5 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:9][C:8]2[C:3](=[CH:4][C:5]([N+:15]([O-])=O)=[C:6]([CH:10]=[CH:11][C:12](O)=[O:13])[CH:7]=2)[O:2]1>CN(C=O)C.C(O)C.Cl.[Pd]>[CH2:1]1[O:2][C:3]2[CH:4]=[C:5]3[C:6]([CH2:10][CH2:11][C:12](=[O:13])[NH:15]3)=[CH:7][C:8]=2[O:9]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1OC2=CC(=C(C=C2O1)C=CC(=O)O)[N+](=O)[O-]
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
1.5 mL
Type
solvent
Smiles
Cl
Step Five
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reduced catalytically at 1 atm., 22° C.

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C3CCC(NC3=CC2O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.